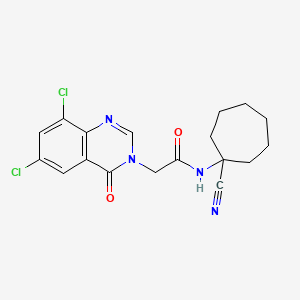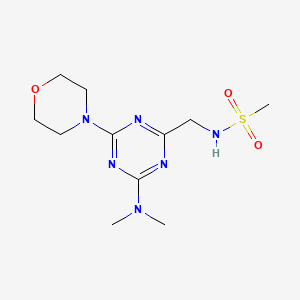
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid is an organic compound with the molecular formula C10H7N3O4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to yield the triazole ring . Another method involves the use of boronic acids, sodium azide, and active methylene ketones in a one-pot three-component reaction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes mentioned above to achieve higher yields and purity. The use of continuous flow conditions and heterogeneous catalysts, such as copper-on-charcoal, has been explored to enhance the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted triazole compounds .
Applications De Recherche Scientifique
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can undergo excited-state proton transfer, leading to the formation of enol and keto forms .
Comparaison Avec Des Composés Similaires
1-Phenyl-1H-1,2,3-triazole-4,5-dicarboxylic acid can be compared with other similar compounds, such as:
1,2,3-Triazole-4,5-dicarboxylic acid: This compound lacks the phenyl group but shares the triazole ring structure.
1-Phenyl-1H-1,2,4-triazole-3,5-diyl diphenol: This compound has a similar triazole ring but differs in the position and type of substituents.
4,5-Dicyano-1,2,3-triazole: This nitrogen-rich compound is used as a precursor for various energetic materials.
The uniqueness of this compound lies in its specific substitution pattern and electronic properties, which make it suitable for a wide range of applications in different fields .
Propriétés
IUPAC Name |
1-phenyltriazole-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O4/c14-9(15)7-8(10(16)17)13(12-11-7)6-4-2-1-3-5-6/h1-5H,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHVZJQKNVXDNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{2-[(benzenesulfonyl)methyl]pyrrolidin-1-yl}-2-(2-chlorophenyl)ethan-1-one](/img/structure/B2524746.png)




![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-fluorophenoxy)acetamide](/img/structure/B2524754.png)






![1-(3-methoxyphenyl)-4-[1-(prop-2-yn-1-yl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2524766.png)

